Boc-wld-NH2

Description

Contextualizing Boc-WLD-NH2 within Peptide Chemistry Research

This compound, a modified tripeptide, serves as a crucial building block and research tool in the field of peptide chemistry. Peptides are short chains of amino acids linked by peptide bonds; they are fundamental to numerous biological processes and are extensively studied for their therapeutic potential. ontosight.ai Synthetic peptides like this compound are pivotal for investigating protein-protein interactions, developing new therapeutic agents, and understanding cellular signaling pathways. ontosight.ai The specific sequence of amino acids—Tryptophan (W), Leucine (L), and Asparagine (D)—in this tripeptide, combined with its chemical modifications, makes it a valuable subject of academic inquiry.

Structure

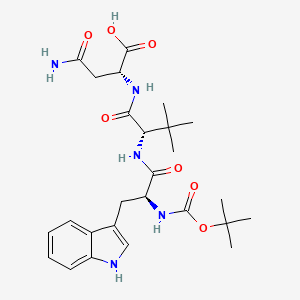

2D Structure

Properties

CAS No. |

94236-41-6 |

|---|---|

Molecular Formula |

C26H37N5O7 |

Molecular Weight |

531.6 g/mol |

IUPAC Name |

(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1 |

InChI Key |

HQSPELWTYMJAKW-NLWGTHIKSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Characterization and Structural Elucidation Techniques for Boc Wld Nh2

Spectroscopic Methods for Primary and Secondary Structure Analysis

Spectroscopic techniques are fundamental in the characterization of peptides like Boc-WLD-NH2, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is the first step in the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, characteristic signals can be assigned to the protons of the Boc protecting group, the amino acid residues (Tryptophan, Leucine, and Aspartic acid), and the C-terminal amide group. hw.ac.uk Key signals include a singlet around 1.38 ppm corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group. vulcanchem.com The aromatic protons of the tryptophan indole (B1671886) ring typically appear in the downfield region, between 6.97 and 7.65 ppm. vulcanchem.com The α-protons of the amino acid residues resonate in the region of 4.0 to 4.5 ppm, while the various side-chain protons have distinct chemical shifts that allow for their assignment. hw.ac.ukvulcanchem.com The amide protons, including those of the peptide bonds and the C-terminal amide, often appear as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their bonding environment. libretexts.org Carbonyl carbons, such as those in the peptide bonds and the Boc group, are typically found in the most downfield region of the spectrum (170-220 ppm). libretexts.org The sp²-hybridized carbons of the tryptophan indole ring also show characteristic downfield shifts. The chemical shifts of the α-carbons and the side-chain carbons provide further confirmation of the amino acid sequence and the presence of the Boc protecting group. libretexts.orgresearchgate.net The nine methyl carbons of the Boc group will produce a single, intense signal in the aliphatic region of the spectrum.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Boc (CH₃) | ~1.38 | Singlet |

| Trp (indole H) | ~6.97-7.65 | Multiplet |

| α-CH | ~4.0-4.5 | Multiplet |

| β-CH₂ | ~3.10-3.25 | Multiplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. princeton.edu It is used to identify adjacent protons within the same amino acid residue, for example, by correlating the α-proton with the β-protons of a specific residue. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, even if they are not directly coupled. youtube.com This is particularly useful for identifying all the protons belonging to a single amino acid residue, from the amide proton to the side-chain protons. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. columbia.edu By correlating the assigned proton signals with their attached carbons, a complete assignment of the ¹³C spectrum can be achieved. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is invaluable for establishing the peptide sequence by observing correlations between the amide proton of one residue and the α-carbon of the preceding residue. It also confirms the attachment of the Boc group to the N-terminus and the presence of the C-terminal amide. columbia.edu

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and assessing its purity.

MALDI-ToF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): MALDI-ToF MS is a rapid and sensitive method for determining the molecular weight of peptides. mdpi.com In this technique, the peptide is co-crystallized with a matrix and ionized by a laser beam. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z). mdpi.com This allows for accurate molecular weight determination and can be used to quickly screen for the presence of the desired product in a synthesis mixture. nih.gov

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC-MS combines the high-resolution separation power of UPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry. UPLC separates the components of a mixture based on their differential interactions with a stationary phase. The eluting components are then introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This technique is highly effective for assessing the purity of this compound, as it can separate the target peptide from impurities and byproducts, while simultaneously confirming the molecular weight of each component. An expected result for this compound would be a prominent peak in the mass spectrum corresponding to its protonated molecular ion [M+H]⁺. vulcanchem.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z [M+H]⁺ | Information Provided |

| MALDI-ToF MS | MALDI | ~532.3 | Molecular Weight Confirmation |

| UPLC-MS | ESI | ~532.3 | Purity Assessment and Molecular Weight Confirmation |

Note: The exact mass may vary slightly depending on the isotopic distribution.

2D NMR Techniques (COSY, TOCSY, HSQC/HMQC, HMBC) for Connectivity and Substructure Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.netrsc.org For a protected peptide like this compound, the FTIR spectrum serves as a molecular "fingerprint," confirming the presence of key structural components. nih.gov

The analysis of the FTIR spectrum allows for the identification of characteristic absorption bands. rsc.org Key vibrational modes for this compound include the N-H stretching of the amide backbone and the indole ring of tryptophan, C=O stretching from the Boc protecting group and the peptide amide bonds (Amide I band), and N-H bending (Amide II band). The Amide I band (typically 1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure, while the presence of the Boc group is confirmed by its characteristic carbonyl and C-O stretches. Studies on protected peptides use FTIR to probe backbone conformation and hydrogen bonding motifs. The presence of various functional groups can be estimated by analyzing the wave numbers at the peak of absorption.

Table 1: Representative FTIR Peak Assignments for this compound This table displays typical vibrational frequencies for the functional groups found in this compound. Actual values may vary based on experimental conditions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Peptide Backbone, Trp Indole, Terminal Amide |

| ~2960 | C-H Stretch | Boc Group, Leu/Asp Side Chains |

| ~1700 | C=O Stretch | Boc Urethane Carbonyl |

| ~1650 | C=O Stretch | Amide I |

| ~1530 | N-H Bend, C-N Stretch | Amide II |

| ~1370 | C-H Bend | Boc Group (t-butyl) |

Chromatographic Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. vulcanchem.comontosight.ai Specifically, reversed-phase HPLC (RP-HPLC) is employed, which separates the target peptide from impurities based on hydrophobicity. ontosight.aiu-tokyo.ac.jp Impurities may include by-products from the synthesis, such as truncated sequences, deletion sequences, or products with incompletely removed protecting groups. vulcanchem.comontosight.ai

For the analysis of this compound, the peptide is dissolved in a suitable solvent and injected into the HPLC system. It is eluted with a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). uni-goettingen.de The peptide and any impurities are detected by UV absorbance, usually at 210-230 nm, where the peptide bond absorbs. uni-goettingen.de The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. High-purity peptides are essential for reliable biological and chemical applications. vulcanchem.com For pharmaceutical use, methods must be able to quantify impurities to at least 0.10% of the total area. uni-goettingen.de

Table 2: Typical HPLC Purity Analysis Data for this compound This table shows representative data from an RP-HPLC analysis to determine the purity of a synthesized batch of this compound.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 65% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | 14.2 minutes |

| Purity | ≥98% |

Advanced Structural Determination Methods

Single-Crystal X-ray Diffraction (SC-XRD) is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. nih.govresearchgate.net It provides precise data on bond lengths, bond angles, and stereochemistry. researchgate.net For small organic molecules like this compound, obtaining a suitable single crystal is the primary and often most challenging step.

Once a high-quality crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a 3D model of the molecule's structure in the solid state. nih.gov This technique is crucial for confirming the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking from the tryptophan indole ring, which dictate the crystal packing. While SC-XRD provides definitive structural information, the conformation observed in the crystal may not always represent the dominant structure in solution.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This table presents a plausible set of crystallographic data that could be obtained from an SC-XRD experiment on this compound.

| Parameter | Value |

| Chemical Formula | C₂₆H₃₇N₅O₇ |

| Formula Weight | 531.6 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.15 |

| b (Å) | 12.34 |

| c (Å) | 23.89 |

| Volume (ų) | 2995.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.179 |

Chiroptical Spectroscopy for Conformational Studies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive probe of the secondary structure of peptides and proteins in solution.

For this compound, the presence of three chiral centers and the aromatic chromophore of the tryptophan side chain makes CD a valuable tool for conformational analysis. The far-UV region (190–260 nm) provides information on the peptide backbone conformation (e.g., α-helix, β-sheet, random coil). The tryptophan residue gives rise to characteristic CD signals in the near-UV region (around 280 nm), which are sensitive to its local environment and interactions. In peptides containing multiple tryptophans, strong exciton (B1674681) coupling between the indole rings can produce a distinctive bisignate curve, but even a single tryptophan, as in this compound, provides a useful spectroscopic handle to monitor conformational changes upon interaction with other molecules or changes in solvent conditions.

Table 4: Representative Circular Dichroism Spectral Features for a Trp-Containing Peptide like this compound in Solution This table describes typical CD signals for a short, flexible peptide containing a tryptophan residue, indicating a largely unordered conformation in aqueous buffer.

| Spectral Region | Wavelength (nm) | Observed Feature | Structural Interpretation |

| Far-UV | ~225 | Weak Negative Band | Contribution from Trp side-chain and/or turns |

| Far-UV | ~200 | Strong Negative Minimum | Predominantly random coil/unstructured |

| Near-UV | ~280-290 | Weak Positive/Negative Bands | Local environment of the Trp indole ring |

Investigations into Biochemical Interactions and Functional Mechanisms of Boc Wld Nh2

Enzyme Substrate and Inhibitor Studies

The Boc group is a common protecting group in peptide synthesis because it is stable under many reaction conditions but can be selectively removed when needed. cymitquimica.comrsc.org While primarily used as a receptor antagonist, the chemical structure of Boc-WLD-NH2 makes it a potential subject for enzyme studies.

Boc-protected amino acids can serve as substrates for certain enzymes. For example, specific lipases and esterases are capable of hydrolyzing tert-butyl esters, and engineered enzymes have been developed to act on Boc-protected substrates. acs.orgnih.govnih.gov Therefore, this compound could be tested as a potential substrate for various proteases or amidases to assess its metabolic stability. Its persistence in plasma suggests a degree of resistance to enzymatic degradation. vulcanchem.com

Conversely, tryptophan derivatives are also explored as enzyme inhibitors. chemimpex.com For instance, fluorinated tryptophan analogues have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immunotherapy. Given its structure, this compound could be screened for inhibitory activity against enzymes that have tryptophan or similar structures as their natural substrates.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. collaborativedrug.com For the N-terminally protected tripeptide this compound (Boc-Trp-Leu-Asp-NH2), SAR studies are crucial for optimizing its function as a ligand, particularly as a cholecystokinin (B1591339) (CCK) receptor antagonist. vulcanchem.com These investigations systematically alter the molecule's structure to identify key pharmacophoric elements—the essential features required for biological activity—and to understand how modifications influence potency, selectivity, and stability. collaborativedrug.com

The core structure of this compound presents several key areas for modification: the N-terminal Boc (tert-butyloxycarbonyl) protecting group, the individual amino acid residues (Tryptophan, Leucine, Aspartic acid), and the C-terminal amide. vulcanchem.com The indole (B1671886) side chain of the tryptophan residue is particularly important, as it often engages in hydrophobic and π-π stacking interactions within receptor binding pockets. vulcanchem.com SAR analyses explore how substitutions at each of these positions, changes in stereochemistry, and alterations to the peptide backbone affect the molecule's interaction with its biological targets. syr.edu For instance, studies on related peptide ligands have shown that replacing key amino acids can dramatically alter activity; in some cases, substitution with D-amino acids or unnatural amino acids can enhance stability or change the mode of action. mdpi.com By methodically developing and testing analogs, researchers can build a comprehensive model that guides the rational design of new compounds with improved therapeutic profiles. nih.govresearchgate.net

Impact of Amino Acid Substitutions and Modifications on Biological Activity

The biological activity of peptide analogs is highly sensitive to amino acid substitutions and chemical modifications. syr.edunumberanalytics.com Changes can be classified as conservative (replacement with a chemically similar amino acid) or non-conservative, each having a different impact on the peptide's structure and function. numberanalytics.comresearchgate.net In the context of this compound and its analogs, modifications serve to probe the specific role of each component and to enhance desired properties.

The N-terminal Boc group, for example, is not merely a protective group; it significantly enhances lipophilicity, which can improve properties like cell permeability. vulcanchem.com However, in some molecular contexts, Boc protection can abolish biological activity, as seen with the antibiotic pactamycin, where the primary amine group is crucial for its function. mdpi.com The replacement of amino acids within the peptide sequence is a common strategy to refine activity. Studies on various peptides demonstrate that substituting natural amino acids with non-proteinogenic ones, such as ornithine (Orn) or diamino-butyric acid (Dab), can increase antibacterial or antiproliferative activity. mdpi.com Conversely, substitutions can also be deleterious; replacing key residues like glutamic acid or tyrosine in enzymes can reduce activity to less than 1% of the wild type. nih.gov

The hydrophobicity and charge of the substituted amino acids are critical factors. syr.edu Increasing the hydrophobicity of certain residues can enhance binding to hydrophobic pockets in target receptors, while introducing charged residues like aspartic or glutamic acid can disrupt essential interactions, leading to a significant loss of activity. syr.edu Furthermore, modifications are not limited to the side chains. Altering the peptide backbone itself or conjugating other pharmacophores, such as 1,8-naphthalimide, can lead to synergistic effects and significantly increased biological activity. tandfonline.comtandfonline.com

Table 1: Impact of Structural Modifications on the Biological Activity of Peptide Analogs

| Parent Compound/Peptide Class | Modification | Resulting Analog/Derivative | Observed Effect on Biological Activity | Reference(s) |

| Aurein 1.2 | Substitution of Lysine-7 with Ornithine | [Orn]⁷-Aurein 1.2 | Increased antibacterial activity against B. subtilis. | mdpi.com |

| Aurein 1.2 | Substitution of Lysine-8 with Ornithine | [Orn]⁸-Aurein 1.2 | Highest antiproliferative activity (IC₅₀ = 44 ± 38 μM) on MCF-12F, MCF-7, and MDA-MB-231 cell lines. | mdpi.com |

| Pactamycin | Boc-protection of primary amine | Boc-Pactamycin | Abolished almost all antibacterial activity. | mdpi.com |

| (KLAKLAK)₂-NH₂ | Substitution of Alanine (B10760859) with β-Alanine | (KLβAKLβAK)₂-NH₂ | Showed high antiproliferative activity and selectivity towards MCF-7 cells. | mdpi.com |

| (KLAKLAK)₂-NH₂ | Conjugation with 1,8-naphthalimide-Glycine | 1,8-NphtG-(KNleAKNleAK)₂-NH₂ | Significant increase in antiproliferative properties. | tandfonline.comtandfonline.com |

| Triapine | Dimethylation of pyridine (B92270) NH₂ | Dimethylated Triapine derivative | Resulted in strong variances and did not consistently improve anticancer activity. | acs.org |

| Dipeptide TSPO Ligand | Replacement of L-Leucine with D-Leucine | D-Leu substituted analog | Complete loss of anxiolytic activity, highlighting the importance of stereochemistry. |

Mimicry of Biological Function and Stability Enhancements in Peptidomimetics

A significant challenge in the therapeutic use of peptides is their susceptibility to degradation by proteases, which leads to low bioavailability and short in-vivo half-lives. nih.gov Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological function of natural peptides but with modified structures to overcome these limitations. nih.gov The primary goal is to improve metabolic stability while retaining or enhancing biological activity. google.com

Several strategies are employed to create peptidomimetics from a lead peptide like this compound. One common approach is the incorporation of unnatural amino acids, such as D-amino acids, N-alkylated amino acids, or β-amino acids. The introduction of a β-amino acid, for instance, alters the peptide backbone, making it resistant to cleavage by standard proteases while potentially preserving the side-chain orientations necessary for receptor binding. mdpi.com Studies on (KLAKLAK)₂ analogs have shown that introducing β-Alanine can lead to high biological activity and selectivity. mdpi.com

Another strategy involves modifying the peptide bond itself to create "pseudopeptides." Replacing the amide bond with a more stable isostere prevents enzymatic hydrolysis. Furthermore, replacing an α-carbon in the peptide backbone with a nitrogen atom creates an "azapeptide." google.comslideshare.net This modification can significantly improve stability against both hydrolysis and enzymatic degradation, potentially leading to drugs with longer half-lives. google.com Derivatives of this compound with modifications such as sulfone or sulfoxide (B87167) groups have also been shown to possess prolonged plasma half-lives (t₁/₂ > 6 h). vulcanchem.com These peptidomimetic approaches are essential for converting promising peptide leads into viable drug candidates by enhancing their stability and drug-like properties. nih.govnih.gov

Table 2: Peptidomimetic Strategies for Enhanced Stability

| Strategy | Description | Example/Application | Expected Outcome | Reference(s) |

| Incorporation of Unnatural Amino Acids | Replacing standard L-amino acids with non-coded amino acids like D-isomers, β-amino acids, or N-alkylated residues. | Introduction of β-Alanine into (KLAKLAK)₂-NH₂ analogs. | Increased resistance to proteolytic degradation; improved biological activity and selectivity. | mdpi.com |

| Backbone Modification (Azapeptides) | Substitution of one or more α-carbon atoms of the peptide backbone with a nitrogen atom. | Aza-analogues of LHRH and Enkephalin have been developed. | Improved stability against hydrolysis and enzymatic degradation, leading to longer in-vivo half-lives. | google.comslideshare.net |

| Backbone Modification (Reduced Peptide Bonds) | The amide carbonyl group (C=O) is reduced to a methylene (B1212753) group (-CH₂-). | Used to create pseudopeptides that mimic the transition state of peptide hydrolysis. | Resistance to peptidase activity. | |

| Side Chain Modification | Introducing modifications to the amino acid side chains, such as sulfone or sulfoxide groups. | Sulfone/sulfoxide derivatives of Boc-WLD-NH₂. | Prolonged plasma half-life (t₁/₂). | vulcanchem.com |

| Cyclization | Constraining the peptide's conformation by forming a cyclic structure via head-to-tail, side-chain-to-side-chain, or other linkages. | Cyclosporin H is a cyclic peptide antagonist. | Increased rigidity, receptor affinity, and metabolic stability. | nih.gov |

Computational Approaches in Boc Wld Nh2 Research

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow researchers to create and analyze virtual three-dimensional models of molecules and their environments. nih.gov These methods are crucial for understanding the behavior of Boc-WLD-NH2 at an atomic level.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the conformational landscape of peptides like this compound. nih.govnih.govwesleyan.edu By simulating the movement of atoms and molecules over time, MD can reveal the preferred shapes (conformations) a peptide adopts in solution. This is critical because a peptide's conformation is intrinsically linked to its biological activity. drugdesign.orgfrontiersin.org

For peptides, which can be highly flexible, MD simulations help to identify the most stable and populated conformations. biorxiv.org The simulations can also shed light on the intramolecular and intermolecular interactions that stabilize these conformations, such as hydrogen bonds and hydrophobic interactions. nih.gov Understanding the dynamic nature of this compound and its conformational preferences is a key step in predicting how it will interact with its biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. acs.orgraa-journal.orguci.edu DFT is used to calculate the distribution of electrons within a molecule, which in turn determines its chemical properties and reactivity. mdpi.com

For this compound, DFT calculations can be employed to:

Determine molecular properties: Calculate properties like atomic charges, which are crucial for understanding intermolecular interactions. mdpi.com

Predict reactivity: Identify the most reactive sites within the molecule, offering insights into its potential chemical transformations and interactions with other molecules. researchgate.net

Analyze spectroscopic data: Help in the interpretation of experimental spectroscopic results by predicting theoretical spectra.

These calculations provide a fundamental understanding of the molecule's behavior at the quantum level, complementing the classical mechanics approach of MD simulations. acs.org

Structure-Based Drug Design and In Silico Screening

The knowledge gained from molecular modeling and simulation directly feeds into structure-based drug design (SBDD) and in silico screening efforts. ucl.ac.ukacs.org These computational techniques aim to identify and optimize potential drug candidates by leveraging the three-dimensional structure of the target protein.

Prediction of Peptide-Protein Interactions and Binding Affinity

A primary goal in drug discovery is to predict how strongly a potential drug molecule (ligand) will bind to its target protein. nih.gov Computational methods play a vital role in predicting these peptide-protein interactions and estimating their binding affinity. mdpi.comexplorationpub.comresearchgate.net

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. tubitak.gov.trresearchgate.net By simulating the docking process, researchers can identify potential binding modes and estimate the binding energy, which is a measure of affinity. biorxiv.org This allows for the rapid screening of large libraries of compounds to identify those most likely to be effective. mdpi.comacs.org

Conformational Analysis and Dynamics Modeling

The flexibility of both the peptide and the protein target is a critical factor in their interaction. biorxiv.orgresearchgate.net Conformational analysis and dynamics modeling are used to explore the range of possible shapes that both molecules can adopt. drugdesign.orgmdpi.com Understanding this conformational flexibility is essential for accurately predicting binding.

MD simulations are again a key tool here, as they can model the dynamic changes that occur when a peptide binds to a protein. frontiersin.orgacs.org These simulations can reveal how the peptide and protein adapt to each other to form the most stable complex, a process known as "induced fit."

Bioinformatics and Chemoinformatics Applications in Peptide Discovery

The fields of bioinformatics and chemoinformatics provide the computational infrastructure and tools necessary to manage and analyze the vast amounts of data generated in modern drug discovery. nih.govresearchgate.net

For peptide discovery, these disciplines are crucial for:

Database mining: Searching extensive databases of known peptides and proteins to identify potential starting points for new drug design. nih.govmdpi.comk-state.edu

Sequence analysis: Analyzing peptide sequences to predict their properties and potential biological activities. rsc.org

Library design: Designing libraries of virtual peptides for in silico screening against a specific target. unibe.chbham.ac.uk

By integrating data from various sources and applying sophisticated algorithms, bioinformatics and chemoinformatics accelerate the process of identifying and optimizing promising peptide-based drug candidates like derivatives of this compound. researchgate.net

Table of Research Findings:

| Computational Approach | Application in this compound Research | Key Insights |

| Molecular Dynamics (MD) Simulations | Conformational analysis and interaction studies. | Reveals preferred 3D structures and dynamic behavior in solution. drugdesign.orgfrontiersin.org |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Predicts chemical properties and reactive sites. mdpi.comresearchgate.net |

| Molecular Docking | Prediction of peptide-protein binding. | Identifies potential binding modes and estimates affinity to targets. tubitak.gov.trbiorxiv.org |

| Bioinformatics/Chemoinformatics | Peptide discovery and data analysis. | Facilitates database mining and design of new peptide candidates. mdpi.comk-state.edu |

Future Directions and Emerging Research Avenues for Boc Wld Nh2

Development of Novel Peptide Synthesis Methodologies and Automation

The synthesis of peptides like Boc-WLD-NH2 has been revolutionized by the advent of automated solid-phase peptide synthesis (SPPS) and innovations in solution-phase techniques. creative-peptides.comiris-biotech.de SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. iris-biotech.defrontiersin.org This method simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing. iris-biotech.de The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a cornerstone of this strategy. The Boc group is acid-labile and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the N-terminus before the coupling of the next amino acid. researchgate.netug.edu.plwikipedia.org

Automation has significantly enhanced the efficiency and reliability of peptide synthesis. creative-peptides.com Automated synthesizers can precisely control reaction parameters such as temperature, reagent delivery, and reaction times, minimizing human error and enabling the synthesis of complex peptides and peptide libraries. creative-peptides.comnih.gov Modern systems often incorporate features like microwave-assisted heating to accelerate coupling and deprotection steps, further reducing synthesis time. iris-biotech.de

While SPPS is dominant, liquid-phase peptide synthesis (LPPS) continues to evolve, particularly for large-scale production. ug.edu.pl Recent developments in LPPS include the use of continuous-flow systems, which offer advantages in terms of process control, scalability, and integration of in-line monitoring techniques like near-infrared (NIR) spectroscopy. peptidream.com These automated continuous-flow synthesizers can streamline the entire process, including reaction, workup, and concentration, leading to more efficient manufacturing of peptides. peptidream.com

The synthesis of modified peptides and peptidomimetics also benefits from these advancements. For instance, the incorporation of non-canonical amino acids or the synthesis of backbone-modified peptides can be achieved using both solid-phase and solution-phase methods. ethz.ch The development of novel coupling reagents and protecting group strategies continues to expand the toolkit available to peptide chemists, enabling the creation of increasingly complex and functional peptide-based molecules. researchgate.net

Advanced Characterization Techniques for Complex Peptide Structures and Assemblies

The detailed characterization of peptides like this compound and their assemblies is crucial for understanding their structure-activity relationships. A suite of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of synthesized peptides. mdpi.comresearchgate.net By separating the components of a mixture based on their physicochemical properties, HPLC can effectively identify and quantify the desired peptide product and any impurities. ug.edu.pl

Mass Spectrometry (MS) provides precise information about the molecular weight of the peptide, confirming its identity. mdpi.comresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. ethz.chmdpi.com ESI-MS, in particular, can be coupled with liquid chromatography (LC-MS) to provide both separation and mass information in a single analysis. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. mdpi.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as TOCSY and NOESY, provide information about the connectivity of atoms and the spatial proximity of protons, respectively. mdpi.comnih.gov This data can be used to determine the preferred conformation of the peptide, which is essential for understanding its interaction with biological targets. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to analyze the secondary structure of peptides by examining the characteristic absorption bands of the amide bonds. mdpi.comresearchgate.net This technique can provide insights into whether a peptide adopts a helical, sheet, or random coil conformation.

For larger peptide assemblies and peptide-protein complexes, other techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information. nih.gov These methods are invaluable for visualizing the intricate details of molecular interactions.

Elucidation of Intricate Biochemical Pathways and Mechanisms of Action

Understanding the biochemical pathways and mechanisms of action of peptides is fundamental to their application in biology and medicine. ebi.ac.ukjax.org Biologically active peptides often exert their effects by interacting with specific receptors, such as G-protein-coupled receptors (GPCRs), on the cell surface. nih.gov This binding event initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. nih.gov

The study of peptide metabolism is crucial for understanding their in vivo stability and duration of action. ebi.ac.ukjax.org Peptides are susceptible to degradation by proteases, which can limit their therapeutic potential. tandfonline.com Research into the metabolic pathways of peptides helps in the design of more stable analogs.

The field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, can provide insights into the broader effects of a peptide on cellular processes. By identifying changes in the metabolic profile of cells or tissues upon peptide treatment, researchers can uncover novel biochemical pathways and off-target effects.

Furthermore, the study of peptide-protein interactions is key to elucidating their mechanism of action. Techniques such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance (SPR) can be used to identify and characterize the binding partners of a peptide.

Emerging research also explores the role of short peptides in the origins of life and the evolution of metabolic pathways, suggesting that these simple molecules may have played a catalytic and structural role in early biochemical reactions.

Integration of In Silico and Experimental Approaches for Rational Peptide Design

The integration of computational (in silico) and experimental methods has become a powerful strategy for the rational design and optimization of peptides. mdpi.com This synergistic approach accelerates the discovery process, reduces costs, and provides deeper insights into peptide structure and function. nih.govmdpi.com

In Silico Design and Screening: Computational tools and algorithms are widely used for the sequence-based and structure-based design of peptides. nih.gov Sequence-based design focuses on optimizing physicochemical properties like stability, toxicity, and immunogenicity. nih.gov Structure-based design utilizes the three-dimensional structures of the peptide and its target to predict and improve binding affinity and specificity. nih.gov

Molecular docking is a key in silico technique that predicts the preferred orientation of a peptide when bound to a target protein, providing insights into the key interactions that stabilize the complex. mdpi.comfrontiersin.org Molecular dynamics (MD) simulations can then be used to study the conformational flexibility and stability of the peptide-protein complex over time. acs.org

Experimental Validation: The peptides designed in silico are then synthesized and experimentally validated. rsc.org This typically involves assessing their binding affinity to the target using techniques like SPR or isothermal titration calorimetry (ITC). The biological activity of the peptides is then evaluated in relevant in vitro and in vivo models. mdpi.com

This iterative cycle of in silico design, synthesis, and experimental testing allows for the rapid optimization of peptide candidates. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of peptides with their biological activity, guiding the design of more potent analogs. frontiersin.org

This integrated approach has been successfully applied to design peptides for various applications, including enzyme inhibitors and modulators of protein-protein interactions. nih.govfrontiersin.org

Exploration of this compound as a Scaffold for Peptidomimetic Development

This compound can serve as a valuable starting point or scaffold for the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. nih.gov The design of peptidomimetics often involves modifications to the peptide backbone or side chains. nih.gov

Design of Proteolytically Stable Analogs

A major challenge in the therapeutic use of peptides is their susceptibility to degradation by proteases. tandfonline.comrsc.org Several strategies can be employed to design proteolytically stable analogs of this compound:

Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can render the peptide resistant to proteases, which are typically specific for L-amino acids. mdpi.com

N-methylation: Methylation of the amide nitrogen in the peptide backbone can sterically hinder protease cleavage. acs.org

Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can constrain its conformation and increase its resistance to proteolysis. mdpi.com

Backbone modifications: Replacing the standard amide bonds with non-natural linkages, such as thioamides or reduced amide bonds, can also enhance stability. nih.gov

Conjugation with polymers: Attaching polymers like polyethylene (B3416737) glycol (PEG) can shield the peptide from proteases and increase its half-life. nih.gov

The development of such analogs aims to create molecules that retain the desired biological activity of the parent peptide while exhibiting improved pharmacokinetic properties. tandfonline.comnih.gov

Modifications for Enhanced Specificity and Potency in Targeted Applications

Modifying the structure of this compound can also lead to analogs with enhanced specificity and potency for a particular biological target. This often involves a detailed understanding of the structure-activity relationship of the peptide.

Alanine (B10760859) scanning: Systematically replacing each amino acid with alanine can identify key residues that are critical for binding and activity.

Side-chain modifications: Altering the side chains of the amino acids can improve interactions with the target receptor. For example, introducing charged or hydrophobic groups can enhance electrostatic or hydrophobic interactions, respectively.

Conformational constraint: Introducing conformational constraints, for example through cyclization or the use of unnatural amino acids, can lock the peptide into its bioactive conformation, leading to increased potency. mdpi.com

Introduction of functional groups: Adding specific functional groups can impart new properties to the peptide. For instance, attaching a fluorescent dye can allow for the visualization of the peptide's localization in cells, while conjugating a targeting moiety can direct the peptide to specific tissues or cell types. mdpi.com

The goal of these modifications is to fine-tune the properties of the peptide for a specific application, whether it be as a therapeutic agent, a diagnostic tool, or a research probe. nih.gov

Q & A

What are the optimal synthetic routes for Boc-WLD-NH2, and how do reaction conditions influence yield and purity?

Basic Research Question

A robust synthesis of this compound requires selecting protecting groups, coupling reagents (e.g., HBTU, DCC), and solvents (e.g., DMF, DCM) compatible with the peptide sequence. Solid-phase peptide synthesis (SPPS) is commonly employed, with Boc chemistry offering advantages in acidic deprotection stability . Key variables include:

- Coupling efficiency : Optimize molar ratios (e.g., 3:1 excess of amino acid to resin-bound peptide) and reaction time (1–2 hours) to minimize truncation byproducts.

- Deprotection : Use TFA (20–50% in DCM) for Boc removal, ensuring minimal side reactions (e.g., aspartimide formation).

- Purity validation : Monitor via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and LC-MS to confirm molecular weight .

How can researchers characterize the structural integrity of this compound to ensure fidelity to the target sequence?

Basic Research Question

Structural validation requires a multi-technique approach:

- NMR spectroscopy : Analyze - and -NMR in DMSO-d6 or CDCl3 to confirm backbone connectivity and side-chain functional groups. Peptide bonds typically show amide protons at δ 6.5–8.5 ppm .

- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and detect impurities (e.g., deletion sequences).

- FT-IR spectroscopy : Confirm characteristic peaks (e.g., C=O stretch at ~1650 cm for amides) .

What experimental strategies mitigate this compound degradation during storage and handling?

Basic Research Question

Stability studies should evaluate:

- Temperature : Store lyophilized peptide at −20°C; avoid repeated freeze-thaw cycles.

- Solvent compatibility : Dissolve in DMSO or aqueous buffers (pH 4–6) to minimize hydrolysis.

- Oxidation prevention : Add antioxidants (e.g., 0.1% BHT) for methionine-/cysteine-containing variants. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via HPLC .

How should researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Advanced Research Question

Discrepancies may arise from assay-specific variables:

- Assay design : Compare cell-based vs. cell-free systems (e.g., binding affinity in SPR vs. IC50 in enzymatic assays). Validate using orthogonal methods (e.g., ITC for thermodynamic profiling) .

- Sample preparation : Ensure consistent solubilization (e.g., sonication in PBS vs. DMSO stock solutions).

- Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tests (e.g., ANOVA with post-hoc correction) to address variability .

What computational modeling approaches predict this compound’s conformational behavior in biological systems?

Advanced Research Question

Molecular dynamics (MD) simulations and docking studies can elucidate:

- Membrane permeability : Simulate peptide-lipid bilayer interactions (e.g., CHARMM36 force field) to assess passive diffusion .

- Target binding : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs), prioritizing residues with high B-factor flexibility.

- Solvent effects : Include explicit water molecules in simulations to account for hydration entropy .

How can structure-activity relationship (SAR) studies improve this compound’s selectivity for therapeutic targets?

Advanced Research Question

SAR optimization involves:

- Side-chain modifications : Introduce non-natural amino acids (e.g., D-configuration or fluorinated analogs) to enhance protease resistance.

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR (e.g., CoMFA).

- In vivo validation : Test analogs in disease models (e.g., xenografts) with pharmacokinetic profiling (e.g., half-life, AUC) to correlate in vitro potency with efficacy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.